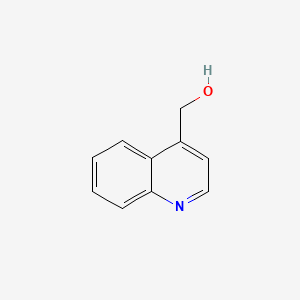

Quinolin-4-ylmethanol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in the fields of chemical and biological sciences. nih.govrsc.org This designation stems from its recurring presence in the core structure of numerous compounds exhibiting a wide array of pharmacological properties. nih.govnih.govorientjchem.org Quinoline and its derivatives have been extensively investigated and are integral to the development of therapeutic agents with activities including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.govorientjchem.orgrsc.org

The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the synthesis of a vast library of analogues with fine-tuned biological activities. orientjchem.orgorientjchem.org This structural adaptability makes it a cornerstone in drug design and discovery, with many quinoline-based drugs having reached the market. nih.govrsc.org Examples include the well-known antimalarial drug quinine (B1679958) and various fluoroquinolone antibiotics. nih.govrsc.org The ability of the quinoline ring system to interact with biological targets through various mechanisms, such as intercalation with DNA, enzyme inhibition, and receptor binding, underpins its broad therapeutic potential and sustained interest from the scientific community. orientjchem.orgnih.gov

Historical Context of Quinolin-4-ylmethanol and Related Derivatives in Research

The history of quinoline research began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from coal tar. nih.govrsc.org Shortly thereafter, it was obtained from the decomposition of the Cinchona alkaloid, quinine, which established an early and crucial link between the quinoline scaffold and biologically active natural products. rsc.org Quinine, which contains a this compound moiety as part of its more complex structure, has been used for centuries to treat malaria, representing one of the earliest and most significant applications of a quinoline derivative in medicine. nih.govmdpi.com

The systematic exploration of simpler, synthetic quinoline derivatives gained momentum throughout the 20th century. Research into functionalized quinolines led to the development of a wide range of compounds. For instance, the mid-20th century saw the beginning of systematic research into incorporating fluorine into heterocyclic frameworks, leading to the development of trifluoromethylated quinoline derivatives. The synthesis of compounds like [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone in the 1970s laid the groundwork for modern organofluorine chemistry involving the quinoline scaffold. This historical progression from natural product chemistry to targeted synthetic derivatives highlights the evolution of research surrounding the quinoline core, paving the way for the focused study of specific isomers and functionalized analogues like this compound.

Scope and Research Focus on this compound and its Functionalized Analogues

Current research on this compound and its derivatives is diverse, targeting a range of therapeutic areas. A significant area of investigation is in oncology. For example, Vacquinol-1, or 2-(4-Chlorophenyl)this compound, a quinoline methanol (B129727) derivative, has been identified as a potent compound that induces cell death in glioblastoma cells through a process of catastrophic vacuolization. acs.org Further studies have focused on isolating and characterizing the individual stereoisomers of Vacquinol-1 to understand their specific pharmacokinetic and pharmacodynamic properties. acs.org

In another area of cancer research, novel series of 4-acrylamido-quinoline derivatives have been designed and synthesized as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in many cancers. frontiersin.org These compounds have demonstrated significant inhibitory activity against PI3Kα and antiproliferative effects in prostate and colorectal cancer cell lines. frontiersin.org

The research scope also extends to infectious diseases. Scientists have synthesized new quinolin-4-yl-1,2,3-triazoles, using [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol as a key intermediate, to develop potential antitubercular agents. researchgate.net Furthermore, the unique chemical properties of functionalized quinolin-4-ylmethanols are utilized in materials science and as building blocks in organic synthesis. For instance, (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol is investigated for its potential antimicrobial and antiviral properties and is also used in the production of industrial chemicals like dyes. The ongoing research illustrates a clear focus on leveraging the this compound scaffold to create novel, highly specific agents for therapeutic and industrial applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H9NO | nih.gov |

| Molecular Weight | 159.18 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6281-32-9 | nih.gov |

| Synonyms | 4-Hydroxymethylquinoline, 4-Quinolinemethanol | nih.gov |

Table 2: Research Applications of Selected this compound Derivatives

| Compound Name | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 2-(4-Chlorophenyl)this compound (Vacquinol-1) | Glioblastoma Treatment | Induces catastrophic vacuolization and cell death in glioblastoma cells. Stereoisomers show distinct efficacy and pharmacokinetics. | acs.org |

| (E)-3-(6-bromoquinolin-4-yl)-1-(4-(hydroxymethyl)piperidin-1-yl)prop-2-en-1-one | PI3K/mTOR Inhibition | Acts as a potent PI3K/mTOR dual inhibitor for potential cancer therapy. | frontiersin.org |

| [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol | Antitubercular Agents | Serves as a key intermediate in the synthesis of new quinoline-4-yl-1,2,3-triazoles with potential antitubercular activity. | researchgate.net |

| (4-Ethyl-6-fluoro-2-methylquinolin-3-yl)methanol | Antimicrobial & Anticancer | Investigated for antimicrobial, antiviral, and antiproliferative activities. |

| [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone | Organofluorine Chemistry | A key compound in the historical development of trifluoromethylated quinoline derivatives. | |

Structure

3D Structure

Properties

IUPAC Name |

quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYNLLGPBDUAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211908 | |

| Record name | 4-Quinolylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-32-9 | |

| Record name | 4-Quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-quinolylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINOLYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL7X3EV8AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Quinolin 4 Ylmethanol and Its Derivatives

Classical and Established Synthesis Routes for the Quinoline (B57606) Core

The traditional methods for constructing the quinoline ring system, while sometimes lacking in subtlety, have been instrumental in the development of quinoline chemistry. These methods, established in the late 19th century, remain relevant and are often the starting point for more complex syntheses. scribd.comnih.gov

Skraup Synthesis and its Variants

The Skraup synthesis, first reported by the Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone of quinoline synthesis. wikipedia.orgnumberanalytics.com The archetypal reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. wikipedia.org The reaction is notoriously vigorous, often necessitating the use of a moderator like ferrous sulfate (B86663) to control its pace. wikipedia.org Arsenic acid can serve as a less violent alternative to nitrobenzene. wikipedia.org

The mechanism of the Skraup synthesis is complex but is generally understood to proceed through several key steps:

Dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.com

A Michael addition of the aniline to the newly formed acrolein. numberanalytics.com

Cyclization of the resulting intermediate. numberanalytics.com

Subsequent oxidation to yield the aromatic quinoline ring. numberanalytics.com

| Component | Function | Example |

|---|---|---|

| Aromatic Amine | Provides the benzene (B151609) ring and nitrogen atom | Aniline |

| Glycerol | Source of the three-carbon chain for the pyridine (B92270) ring | Glycerol |

| Acid Catalyst | Promotes dehydration and cyclization | Sulfuric Acid |

| Oxidizing Agent | Aromatizes the dihydroquinoline intermediate | Nitrobenzene |

Variations of the Skraup synthesis have been developed to improve yields and expand the scope of accessible quinoline derivatives. These modifications often involve using different starting materials or reaction conditions. nih.gov

Friedlander Synthesis and its Adaptations

The Friedländer synthesis, named after German chemist Paul Friedländer, offers a more direct route to quinoline derivatives by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgjk-sci.com This condensation reaction can be catalyzed by either acids or bases. jk-sci.comorganic-chemistry.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the two carbonyl-containing reactants, followed by dehydration and then cyclization via imine formation. wikipedia.org The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol condensation and subsequent elimination to form the quinoline ring. wikipedia.org

Adaptations of the Friedländer synthesis have been developed to enhance its efficiency and applicability. These include the use of various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Ruthenium complexes have also been employed to catalyze the reaction. sioc-journal.cn The Pfitzinger reaction and the Niementowski quinoline synthesis are considered variations of the Friedländer reaction. wikipedia.org

Doebner-Miller Synthesis

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgslideshare.net It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgdrugfuture.com This method provides greater flexibility in introducing substituents onto the quinoline ring compared to the Skraup synthesis. numberanalytics.com

The reaction is typically catalyzed by Lewis acids like tin tetrachloride and scandium(III) triflate, or Brønsted acids such as p-toluenesulfonic acid and perchloric acid. wikipedia.org The α,β-unsaturated carbonyl compound can also be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org

The mechanism of the Doebner-Miller reaction is intricate and involves a series of steps including conjugate addition, fragmentation, condensation, and cyclization, ultimately leading to the formation of the quinoline derivative. wikipedia.org However, the reaction can be limited with sterically hindered α,β-unsaturated aldehydes, which may lead to polymerization and low yields of the desired quinoline product. thieme-connect.com

Advanced and Selective Synthetic Approaches for Quinolin-4-ylmethanol Structures

Modern synthetic chemistry has introduced more sophisticated and selective methods for the construction of quinoline derivatives, including those with a methanol (B129727) group at the 4-position. These advanced techniques offer greater control over the final product's structure and often proceed under milder conditions than the classical methods.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence as a highly efficient strategy for synthesizing complex molecules like quinoline derivatives in a single step from three or more starting materials. rsc.org This approach is valued for its atom economy and ability to rapidly generate diverse molecular structures. rsc.org

Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For instance, a multicomponent reaction of aniline, 2-nitrobenzaldehyde, and propargyl alcohol in the presence of copper bromide has been used to synthesize (2-(2-nitrophenyl)quinolin-4-yl)methanol. researchgate.net Another example involves the Ugi four-component reaction of an isocyanide, an aniline derivative, and a 2-methoxyquinoline-3-carbaldehyde (B138735) derivative to produce quinoline-based peptides. preprints.org

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Copper-catalyzed MCR | Aniline, 2-nitrobenzaldehyde, propargyl alcohol | Direct synthesis of a this compound derivative. researchgate.net |

| Ugi-4CR | Isocyanide, aniline derivative, 2-methoxyquinoline-3-carbaldehyde derivative, lipoic acid | Produces quinoline-based peptides under microwave irradiation. preprints.org |

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed arylation)

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. sioc-journal.cn These methods have been successfully applied to the synthesis and functionalization of quinoline derivatives.

Palladium-catalyzed reactions are particularly useful for the arylation of the quinoline core. researchgate.net For example, a palladium-catalyzed direct C-H arylation of quinoline-8-carbaldehydes with aryl iodides or aryl diazonium salts has been developed for the synthesis of aryl quinolinyl ketones. nih.gov This methodology has proven effective for synthesizing potent tubulin polymerization inhibitors. nih.gov

In another application, palladium catalysis has been used in the synthesis of quinolin-2(1H)-ones through the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds. nih.gov Palladium catalysts have also been employed in the oxidative cyclization of aryl allyl alcohols and anilines to produce quinolines, a process that notably proceeds without the need for an acid or base. rsc.org Furthermore, transition metals like iridium, cobalt, and manganese have been used to catalyze the alkylation of methyl-substituted N-heteroarenes, including quinolines, with various alcohols. mdpi.com

Metal-Free Cyclization and Functionalization Reactions

The development of metal-free synthetic routes towards quinolines is a significant step forward in medicinal chemistry, offering alternatives that avoid the use of potentially toxic and expensive transition metals. mdpi.comresearchgate.net These methods often rely on promoting radical reactions or employing cycloaddition strategies to construct the quinoline core. mdpi.com

One notable metal-free approach involves the [4+2] cycloaddition of in situ generated azadienes with internal alkynes. acs.org This base-promoted, protection-free method allows for the regioselective synthesis of highly functionalized quinolines and tolerates a wide variety of functional groups. acs.org The reaction proceeds through an azadiene intermediate, and deuterium-labeling studies have helped to elucidate the mechanism. acs.org

Another strategy is the iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines, which provides a pathway to imidazo[1,5-a]quinolines in moderate to good yields. rsc.org Additionally, a novel and efficient intermolecular cyclization of 2-aminoacetophenones with aldehydes has been developed to produce 2-aryl-4-quinolones through C-C and C-N bond formation under mild, metal-free conditions. rsc.org This protocol is practical due to its good functional group tolerance and the use of non-prefunctionalized substrates. rsc.org

Researchers have also explored the direct conversion of lignin (B12514952) β-O-4 model compounds into functionalized quinolines via a one-pot cascade reaction, achieving yields of up to 89%. nih.gov This process involves selective C-O bond cleavage, dehydrogenation, aldol condensation, and C-N bond formation. nih.gov Furthermore, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from easily accessible N-hetaryl ureas and alcohols has been reported, proceeding through the intermediate formation of hetaryl isocyanates. rsc.org

Below is a table summarizing various metal-free synthetic methodologies for quinoline derivatives.

| Method | Reactants | Key Features | Yield | Ref. |

| [4+2] Cycloaddition | o-Aminobenzyl alcohol, internal alkynes | Base-promoted, protection-free, regioselective | - | acs.org |

| Decarboxylative Cyclization | α-Amino acids, 2-methyl quinolines | Iodine-mediated | Moderate to good | rsc.org |

| Intermolecular Cyclization | 2-Aminoacetophenones, aldehydes | Mild conditions, good functional group tolerance | - | rsc.org |

| Lignin Model Conversion | β-O-4 model compounds | One-pot cascade reaction | Up to 89% | nih.gov |

| Carbamate Synthesis | N-Hetaryl ureas, alcohols | Catalyst-free, environmentally friendly | 48-94% | rsc.org |

Reductive Transformations of Carboxylic Acids to Alcohols

The reduction of quinoline-4-carboxylic acids to quinolin-4-ylmethanols represents a crucial transformation in the synthesis of these compounds. This can be achieved through various reduction methods. For instance, the reduction of quinolin-4-one can yield this compound with yields often exceeding 80% under inert conditions.

A significant advancement in this area is the use of manganese pincer complexes as catalysts for the hydrogenation of quinolines to tetrahydroquinolines. nih.gov This methodology can be performed without an external reducing agent, with water being the only byproduct. nih.gov The catalytic system is also effective for transfer hydrogenation using secondary alcohols as the hydrogen source. nih.gov

Electrophotocatalytic Hydroxymethylation

A novel and efficient method for the hydroxymethylation of quinolines involves the use of electrophotocatalysis. This technique merges electrochemistry and photocatalysis to achieve selective functionalization of azaarenes with methanol. researchgate.netnih.govacs.org This approach is particularly noteworthy for its use of non-toxic and readily available reagents under mild reaction conditions, with electricity as the sole "sacrificial oxidant". acs.org

Two distinct electrophotocatalytic protocols have been developed. One method utilizes visible light and an acridine (B1665455) photocatalyst in the presence of an acid to achieve selective hydroxymethylation. nih.gov The other employs a chlorine-mediated process. nih.gov These methods have been successfully applied to a range of quinoline derivatives, including those with halide, ester, alkyl, aryl, and alkyne substituents, affording the corresponding hydroxymethylated products in good to excellent yields (40-95%). nih.govacs.org For example, 2-alkyl quinolines are selectively hydroxymethylated at the C4 position, while 4-substituted quinolines yield 2-hydroxymethyl products. nih.gov

Visible light-induced hydroxymethylation of (iso)quinolines with alcohols has also been achieved using a hypervalent iodine reagent, PhI(OAc)₂, as a mild oxidant in the absence of external acids and transition metals. researchgate.net This method provides the desired products in moderate-to-good yields and is believed to proceed via a radical pathway. researchgate.net

The table below details the outcomes of electrophotocatalytic hydroxymethylation on various quinoline substrates.

| Substrate | Product | Yield (%) | Ref. |

| 2-Alkyl quinolines | 4-Hydroxymethyl products | 60-89 | nih.gov |

| 4-Substituted quinolines | 2-Hydroxymethyl products | 40-95 | nih.govacs.org |

| 3-Methylquinoline | 2,4-Dihydroxymethyl product | 74 | nih.gov |

| Quinoline 8-sulfonic acid | 2,4-Dihydroxymethyl product | 50 | nih.gov |

| 2,2'-Biquinoline | Monosubstituted product | 53 | acs.org |

| Quinoline-menthol hybrid | Monosubstituted product | 44 | acs.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is a growing trend, aiming to reduce the environmental impact of chemical processes. researchgate.net This involves the use of alternative energy sources, environmentally benign solvents, and catalyst-free or biocatalytic methods.

Microwave-Assisted and Ultrasonication-Mediated Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields. asianpubs.orgconicet.gov.ar Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of quinoline derivatives, including a one-pot, three-component domino reaction to produce quinolin-4-ylmethoxychromen-2- and -4-ones. rsc.orgresearchgate.net This solvent-free method, catalyzed by YbCl₃, provides the desired products in excellent yields (80-95%) in just 4 minutes. rsc.orgresearchgate.net

Ultrasound has also been utilized to promote the synthesis of quinoline derivatives. A facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasonic irradiation. nih.gov The use of ultrasound can lead to higher yields, shorter reaction times, and improved product purity compared to conventional methods. nih.govusp.br

Solvent-Free and Green Solvent Reactions (e.g., Water, Ethanol)

The use of green solvents, such as water and ethanol, is a cornerstone of sustainable chemistry. mdpi.comacademie-sciences.fr Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. mdpi.com A straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction has been developed using water as the sole solvent at 70°C without any catalyst. organic-chemistry.org This approach has been shown to be highly effective, achieving a 97% yield in some cases. organic-chemistry.org The high polarity of water is believed to enhance the reaction efficiency. organic-chemistry.org

Solvent-free conditions represent another important green chemistry approach. researchgate.net Zeolites have been employed as reusable heterogeneous catalysts for the solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org This method offers a green and efficient pathway to a broad range of quinoline derivatives. rsc.org

The following table highlights green solvent and solvent-free approaches to quinoline synthesis.

| Method | Conditions | Catalyst | Key Advantages | Ref. |

| Friedländer Reaction | Water, 70°C | Catalyst-free | Environmentally friendly, high yields | organic-chemistry.org |

| Cyclization | Solvent-free | Hβ zeolite | Reusable catalyst, green approach | rsc.org |

| Domino Reaction | Solvent-free, Microwave | YbCl₃ | High yields, short reaction time | rsc.orgresearchgate.net |

| Quinine-tetraphenylborate complex synthesis | Deionized water, Room temperature | Ion-pair reaction | Green chemistry, room temperature | mdpi.com |

Catalyst-Free and Biocatalytic Approaches

Developing catalyst-free synthetic methods is a significant goal in green chemistry as it simplifies reaction procedures and reduces waste. researchgate.netsioc-journal.cn As mentioned previously, the Friedländer reaction for quinoline synthesis can be performed effectively in water without a catalyst. organic-chemistry.org Another example is the catalyst-free synthesis of N-hetaryl carbamates from N-hetaryl ureas and alcohols. rsc.org

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. rsc.org While direct biocatalytic routes to this compound are still emerging, related enzymatic transformations have been explored. For instance, the synthesis of chiral (R)-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanol has been achieved through a dynamic kinetic resolution-asymmetric reductive amination process catalyzed by an imine reductase. researchgate.net This demonstrates the potential of enzymes to produce chiral quinoline derivatives with high enantiomeric excess. researchgate.net The development of biocatalytic cascades, potentially combining enzymes like Baeyer-Villiger monooxygenases and redox biocatalysts, could open new eco-friendly routes to this compound and its analogues. rsc.org

Stereoselective Synthesis of Chiral this compound Analogues

The development of synthetic routes to enantiomerically pure chiral molecules is a significant focus in organic chemistry, driven by the distinct pharmacological profiles often exhibited by different enantiomers. While specific examples of stereoselective synthesis focusing directly on creating a chiral center at the methanol-bearing carbon of this compound are not extensively detailed in the provided results, the broader principles of asymmetric synthesis are well-established and can be applied to this target.

Methodologies for achieving stereoselectivity generally involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis. For instance, the dynamic kinetic resolution (DKR) of racemic secondary alcohols, a powerful tool for producing enantiopure esters, has been successfully applied to a variety of substrates, including those with aromatic moieties. encyclopedia.pub This process combines the lipase-catalyzed acylation of one enantiomer with the in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of 100% of a single enantiomeric product. encyclopedia.pub Various metal catalysts, including those based on ruthenium, iron, and vanadium, have been employed for the racemization step in DKR processes. encyclopedia.pub

Furthermore, the synthesis of chiral molecules can be guided by predictive models rooted in physical organic chemistry, which have evolved from qualitative intuition to sophisticated quantitative methods. rsc.org These tools aid in navigating the complexities of stereoselective reactions to achieve desired outcomes. rsc.org

While direct application to this compound is not explicitly described, the synthesis of chiral tetrahydroisoquinolines from chiral precursors highlights strategies that could be adapted. ua.es These methods involve diastereoselective reactions, such as propargylation and allylation, to introduce chirality that is carried through subsequent cyclization steps. ua.es

Derivatization Strategies at the this compound Moiety

The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives through functionalization of both the hydroxyl group and the quinoline ring system.

The hydroxyl group of this compound is a prime site for chemical modification, enabling the introduction of various functional groups and the synthesis of more complex molecules. Standard organic transformations can be employed to alter the properties and reactivity of the parent compound.

Common derivatization reactions involving the hydroxyl group include:

Oxidation: The primary alcohol of this compound can be oxidized to form quinoline-4-carbaldehyde (B127539) or further to quinoline-4-carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, chromium trioxide (CrO₃) can be used for selective oxidation to the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can yield the carboxylic acid.

Esterification and Etherification: The hydroxyl group can readily undergo esterification or etherification reactions to produce a wide range of esters and ethers. These modifications can significantly alter the lipophilicity and biological activity of the resulting compounds.

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine, using reagents like thionyl chloride (SOCl₂). This creates a reactive intermediate that can be used for further nucleophilic substitution reactions.

Cyanidation: Following halogenation, the introduction of a cyano group can be achieved using reagents like sodium cyanide (NaCN).

A summary of representative derivatization reactions of the hydroxyl group is presented in the table below.

| Reaction Type | Reagent(s) | Product |

| Oxidation | Chromium Trioxide (CrO₃) | Quinoline-4-carbaldehyde |

| Oxidation | Potassium Permanganate (KMnO₄) | Quinoline-4-carboxylic acid |

| Halogenation | Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)quinoline |

| Cyanidation | Sodium Cyanide (NaCN) | 2-(Quinolin-4-yl)acetonitrile |

This table is generated based on general organic chemistry principles and specific examples found for related compounds.

The quinoline ring of this compound is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the molecule's properties. The synthetic versatility of the quinoline system facilitates the generation of structurally diverse analogues. researchgate.net

Methods for introducing substituents onto the quinoline ring include:

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration. For example, the nitration of 7-methylquinoline, a related quinoline derivative, results in the formation of 7-methyl-8-nitro-quinoline. brieflands.com The position of substitution is directed by the existing substituents on the ring.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to introduce aryl groups at specific positions of the quinoline ring. For instance, a regioselective C-2 arylation of quinolines has been developed. researchgate.net

Multicomponent Reactions: One-pot multicomponent reactions provide a powerful strategy for the synthesis of substituted quinolines. For example, a 2,4-disubstituted quinoline derivative, (2-(2-nitrophenyl)quinolin-4-yl)methanol, was synthesized via a copper-catalyzed reaction of aniline, 2-nitrobenzaldehyde, and propargyl alcohol. researchgate.net

Functionalization of Pre-existing Groups: Substituents already present on the quinoline ring can be chemically modified. For instance, a nitro group can be reduced to an amino group, which can then be further derivatized. brieflands.com

The following table provides examples of substituted quinoline derivatives and the synthetic approaches used.

| Derivative Name | Synthetic Approach | Reference |

| 7-Methyl-8-nitro-quinoline | Nitration of 7-methylquinoline | brieflands.com |

| (2-(2-Nitrophenyl)quinolin-4-yl)methanol | Copper-catalyzed multicomponent reaction | researchgate.net |

| 2-Arylquinolines | Palladium-catalyzed C-2 arylation | researchgate.net |

| 8-Amino-7-quinolinecarbaldehyde | Reduction of a nitro group and subsequent reactions | brieflands.com |

This strategic introduction of substituents allows for the fine-tuning of the chemical and biological properties of this compound derivatives for various research applications. brieflands.com

Biological Activity Profiling of Quinolin 4 Ylmethanol and Analogues

Antimicrobial Efficacy Investigations

Quinoline (B57606) derivatives, including quinolin-4-ylmethanol and its analogues, have garnered significant interest for their broad-spectrum antimicrobial properties. These compounds have been extensively studied for their potential to combat various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

This compound derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govderpharmachemica.com Modifications to the core quinoline structure have been shown to enhance efficacy, particularly against drug-resistant strains. For instance, certain quinoline analogues exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and Clostridium difficile. nih.gov

Studies have revealed that the introduction of specific substituents on the quinoline ring can significantly influence the antibacterial potency. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives showed that while some compounds had good activity against S. aureus, others were more effective against E. coli. mdpi.com Specifically, one derivative displayed a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, and another had an MIC of 128 μg/mL against E. coli. mdpi.com

Furthermore, novel thiazole-quinolinium derivatives have been reported to possess broad-spectrum antibacterial activity, with MIC values ranging from 1–32 μg/mL against various strains, including MRSA. polyu.edu.hk Some of these compounds were particularly effective against MRSA and VRE, with MIC values between 1–8 μg/mL and 2–16 μg/mL, respectively. polyu.edu.hk The antibacterial action of some quinoline derivatives is attributed to their ability to inhibit bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov

The following table summarizes the antibacterial activity of selected this compound analogues:

The antifungal potential of this compound and its analogues has been a subject of considerable research. derpharmachemica.comrsc.org These compounds have shown efficacy against a variety of fungal pathogens, including species of Candida and dermatophytes. nih.gov

For instance, a study evaluating quinoline derivatives demonstrated selective antifungal action. nih.gov Certain compounds were active against yeasts, with MICs ranging from 25–50 μg/mL, while another compound was effective against filamentous fungi with MICs between 12.5–25 μg/mL. nih.gov Another study reported that newly synthesized (tetrazolo[1,5-a]quinolin-4-yl)methanol derivatives exhibited good to moderate antifungal activity against C. albicans, A. clavatus, and A. niger when compared to the standard drug Griseofulvin. cbijournal.com

Analogues of mefloquine (B1676156), which contain the this compound core structure, have also been investigated. nih.gov All four stereoisomers of one such analogue, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, retained potent antifungal activity against Cryptococcus neoformans and Candida albicans. nih.gov The erythro enantiomers showed MIC values of 1 and 4 μg/mL against C. neoformans and C. albicans, respectively, while the threo enantiomers had MIC values of 2 and 8 μg/mL. nih.gov

The table below presents the antifungal activity of representative this compound analogues:

Quinoline-based compounds have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov The quinoline scaffold is a key feature in the clinically important anti-TB drug, bedaquiline. austinpublishinggroup.com

Research has shown that derivatives of this compound can exhibit significant in vitro activity against Mtb. nih.gov For example, a series of quinoline derivatives were synthesized and evaluated, with two compounds showing notable activity at MICs of 6.25 and 3.12 μg/mL against the H37Rv strain of Mtb. nih.gov In another study, 2-(quinolin-4-yloxy)acetamides were identified as potent inhibitors of Mtb growth, with some derivatives achieving MIC values as low as 0.05 μM and demonstrating activity against drug-resistant strains. austinpublishinggroup.comnih.gov

Furthermore, quinoline-4-yl-1,2,3-triazoles, synthesized from a [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol intermediate, were found to be active against the Mtb H37Rv strain. nih.gov These findings highlight the potential of this compound analogues as leads for the development of new antitubercular drugs.

The antitubercular activity of selected this compound analogues is summarized in the table below:

Antineoplastic and Antiproliferative Effects

The quinoline ring is a key structural component in many compounds with demonstrated anticancer properties. rsc.org Analogues of this compound have been a focus of research for their potential to inhibit the growth of various cancer cell lines.

Derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines. neuroquantology.com For instance, a series of quinoline derivatives of combretastatin (B1194345) A-4 displayed potent antiproliferative activities against MCF-7 (breast), HCT-116 (colon), HL-60 (leukemia), and HeLa (cervical) cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov

In another study, novel quinoline analogues were evaluated for their anticancer activity against A549 (lung), MCF-7, and B16F10 (melanoma) cell lines, with one compound showing decent activity. neuroquantology.com Similarly, quinoxaline (B1680401) derivatives were tested for cytotoxicity against HeLa, PC3 (prostate), A549, and HCT116 cell lines, with one compound, QW12, showing excellent activity against all four lines. nih.gov

Furthermore, 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their cytotoxicity, with one compound being particularly active against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.11 μM. mdpi.com A nanocarrier based on a copolymer derivative of (4,7-dichloroquinolin-2-yl)methanol also showed marked cytotoxic effects on MCF-7 cells. mdpi.com

The following table presents the cytotoxic activity of various this compound analogues against different cancer cell lines:

A key mechanism through which this compound analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netulisboa.pt Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. wikipedia.org

Studies have shown that certain quinoline derivatives can trigger apoptosis in cancer cells. For example, a novel synthetic quinolinone derivative, AJ-374, was found to induce apoptosis in HL-60 leukemia cells by activating both the extrinsic and intrinsic pathways. nih.gov This was evidenced by the activation of caspases-8, -9, and -3, dissipation of the mitochondrial membrane potential, and an increase in the level of the FAS death receptor. nih.gov

Similarly, a quinoline derivative, 6MN-4-AQ, was shown to induce both apoptosis and autophagic cell death in pancreatic cancer cell lines. nih.gov The apoptotic mechanism involved the activation of Caspase-3 and the cleavage of PARP. nih.gov Another study on quinoline-4-carboxamide derivatives demonstrated their ability to induce apoptosis in colon cancer cells. nih.gov Furthermore, a 4-anilinoquinolinylchalcone derivative was found to induce apoptosis in breast cancer cells, associated with the activation of caspase 3/7. mdpi.com

Antimalarial Research and Efficacy against Plasmodium falciparum

The quinoline ring is a fundamental scaffold in the development of antimalarial drugs, with this compound and its analogues being a significant area of research. These compounds have demonstrated notable efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A key advantage of 4-quinolinemethanols is their activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. nih.gov This broad-spectrum activity is crucial in the face of widespread drug resistance. Mefloquine, a prominent analogue of this compound, has been a cornerstone of malaria prophylaxis and treatment for decades. Research has shown that the strategic modification of the 4-position amino alcohol side chain of the quinoline methanol (B129727) scaffold can lead to analogues that retain potent antimalarial activity while exhibiting reduced accumulation in the central nervous system (CNS), a significant consideration for improving the safety profile of these drugs. nih.gov

In the quest for new and improved antimalarials, a library of "next generation quinoline methanols" (NGQMs) was developed using mefloquine as a template. This research aimed to create compounds with a reduced likelihood of crossing the blood-brain barrier. researchgate.net The resulting analogues showed inhibitory activity against both drug-sensitive and resistant strains of P. falciparum. researchgate.net Further studies on quinoline-sulfonamide hybrids have also yielded compounds with high schizonticidal activity in vitro against the chloroquine-resistant W2 strain of P. falciparum, with some hybrids showing lower IC50 values than chloroquine (B1663885) and sulfadoxine. researchgate.net

The mechanism of action for many quinoline antimalarials is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. uct.ac.za However, research also points to other potential targets. Fluorescently labeled quinoline analogues have been observed to accumulate in the endoplasmic reticulum of P. falciparum. uct.ac.za

Some quinolin-4(1H)-imines, while showing potent activity against the liver stage of the parasite, have demonstrated only moderate activity against the blood stage of P. falciparum. miguelprudencio.com This highlights the diverse biological activities within the broader quinoline class and the importance of structural modifications in determining the specific antiplasmodial effects.

**Table 1: Antimalarial Activity of this compound Analogues against *Plasmodium falciparum***

| Compound/Analogue | Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline-sulfonamide hybrids | W2 (chloroquine-resistant) | 0.05 - 1.63 | researchgate.net |

| Quinolin-4(1H)-imines (5c, 5d) | W2 | ~0.55 | miguelprudencio.com |

| Quinine (B1679958) | NF54 | 0.062 | uct.ac.za |

| Quinidine | NF54 | 0.043 | uct.ac.za |

| Quinine-NBD (3) | NF54 | 0.100 | uct.ac.za |

| Quinidine-NBD (4) | NF54 | 0.109 | uct.ac.za |

Antiprotozoal Activities (e.g., Antileishmanial)

The therapeutic potential of quinoline derivatives extends beyond malaria to other protozoal infections, including leishmaniasis, a disease caused by parasites of the Leishmania genus. Research has demonstrated that compounds based on the quinoline scaffold possess significant antileishmanial properties.

Studies have shown that novel 3-substituted quinoline compounds can effectively kill Leishmania chagasi promastigotes at low concentrations, with some analogues exhibiting greater potency than the standard drug pentamidine. nih.gov For instance, the substitution of a chlorine atom with a hydroxyl group on the quinoline ring has been shown to dramatically increase the antiparasitic effect. nih.gov One particular compound from this study demonstrated an 8.3-fold greater activity against L. chagasi-infected macrophages than standard pentavalent antimony, and its mechanism appeared to be independent of host cell activation. nih.gov

The development of hybrid molecules incorporating the quinoline structure has also been a fruitful area of research. Quinoline-triazole hybrids have shown moderate to considerable activity against Leishmania donovani promastigotes and amastigotes. mdpi.com Similarly, metronidazole-quinoline hybrids have exhibited in vitro activity against L. donovani and have been effective in reducing the parasite burden in animal models. mdpi.com

The mechanism of action of these antileishmanial quinolines can be multifaceted. For some 2-substituted aryl quinolines active against Leishmania braziliensis, the proposed mechanism involves the disruption of parasite bioenergetics, including the alteration of mitochondrial electrochemical potential and the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Other research on quinoline derivatives has pointed to the induction of apoptosis in infected macrophages as a potential mechanism. nih.gov

Table 2: Antileishmanial Activity of Quinoline Analogues

| Compound/Analogue | Leishmania Species | Stage | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-substituted quinoline (3b) | L. chagasi | Promastigote | <0.8 µg/ml | nih.gov |

| 3-substituted quinoline (3a) | L. chagasi | Promastigote | <0.8 µg/ml | nih.gov |

| Quinoline-triazole hybrids | L. donovani | Promastigote | 2.76 - 45.75 | mdpi.com |

| Quinoline derivatives | L. major | Promastigote | 0.2 - 4.1 | nih.gov |

| Quinoline derivatives | L. major | Amastigote | 0.89 - 4.0 | nih.gov |

| Quinoline-phosphine oxide hybrids | L. infantum | Promastigote | 2.33 - 6.01 | nih.gov |

| Quinoline-phosphine oxide hybrids | L. infantum | Amastigote | 1.39 - 4.14 | nih.gov |

Neurobiological and Central Nervous System (CNS)-Related Activities

The quinoline scaffold is a recognized pharmacophore in the design of molecules targeting enzymes and receptors within the central nervous system, particularly those implicated in neurodegenerative disorders like Alzheimer's disease. A primary strategy in the symptomatic treatment of Alzheimer's is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.commdpi.com

Several studies have demonstrated the potential of quinoline derivatives as effective cholinesterase inhibitors. Acylhydrazones derived from 4-quinolone have shown good inhibitory effects on AChE, with IC50 values in the micromolar range. nih.gov Furthermore, certain quinolinone derivatives have been identified as potent and selective non-competitive inhibitors of human recombinant AChE, with Ki values in the nanomolar range. mdpi.com The development of multi-target-directed ligands, which can interact with more than one biological target, is a promising approach for complex multifactorial diseases like Alzheimer's. researchgate.net In this vein, quinolinone hybrids have been explored as dual inhibitors of both acetylcholinesterase and Aβ aggregation. researchgate.net

The structural versatility of the quinoline nucleus allows for the synthesis of a wide range of analogues with varying inhibitory potencies. For example, a series of quinolinones and dihydroquinolinones were designed and synthesized, with some compounds displaying promising inhibition of both human recombinant AChE and BuChE. mdpi.com The pursuit of such multi-target agents is driven by the understanding that a single-target approach may be insufficient for treating complex neurological disorders. researchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibition by Quinoline Analogues

| Compound/Analogue | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Acylhydrazones from 4-quinolone | AChE | 1.2 - 17 | nih.gov |

| Quinolinone (QN8) | human recombinant AChE | 0.29 | mdpi.com |

| Phenyl sulfonyl-pyrimidine derivatives | AChE | 0.047 - 0.051 | researchgate.net |

| Caffeic acid-dopamine hybrid (TM-2) | Butyrylcholinesterase | 0.36 | researchgate.net |

The interaction of quinoline-based compounds with ion channels is another facet of their neurobiological activity. Ion channels are crucial for neuronal excitability and signaling, and their modulation can lead to a range of physiological effects. nih.gov

Quinidine, a diastereomer of quinine and a well-known quinoline methanol derivative, is a classic example of an ion channel modulator. It acts as a class IA antiarrhythmic agent by blocking both sodium (Na+) and potassium (K+) channel currents, including INa, IKr, and IKs. rndsystems.com This activity alters the electrical properties of cardiac cells and has been a subject of extensive pharmacological study.

The broader family of quinoline derivatives has been investigated for their effects on various ion channels. For instance, some flavonoids, which can have structures incorporating a chromone (B188151) ring similar in some respects to the quinoline system, are known to modulate different types of potassium channels. mdpi.com The modulation of ion channels in the axon, including voltage-gated sodium, potassium, and calcium channels, can significantly impact action potential initiation and propagation, as well as neurotransmitter release. nih.gov

While direct evidence for the sedative effects of this compound itself is limited in the provided context, the modulation of certain ion channels can be associated with sedative or neurodepressive effects. For example, long-chain n-alcohols and general anesthetics are known to inhibit nicotinic acetylcholine receptors, which are a type of ligand-gated ion channel, potentially contributing to their sedative properties. nih.gov Given the structural relationship of this compound to compounds known to modulate ion channels, further investigation into its specific effects on neuronal ion channels and any associated sedative properties is a plausible area of research.

Anti-inflammatory and Immunomodulatory Potentials

The quinoline nucleus is increasingly recognized as a valuable scaffold for the development of agents with anti-inflammatory and immunomodulatory activities. researchgate.net Chronic inflammation is a hallmark of many diseases, and the ability of quinoline-based compounds to modulate inflammatory pathways is of significant therapeutic interest.

A notable example is a quinolinyl analogue of resveratrol, (E)-5-(2-(Quinolin-4-yl) vinyl) benzene-1,3-diol (RV01), which has demonstrated protective effects in a model of ischemic stroke. nih.gov This compound was found to inhibit the NF-κB signaling pathway both in vitro and in vivo. nih.gov The inhibition of this pathway led to a reduction in the expression of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β). nih.gov Further investigation identified Toll-like receptor 4 (TLR4) as a molecular target of RV01, and its anti-inflammatory effects were enhanced by the knockdown of TLR4. nih.gov

The immunomodulatory effects of quinoline derivatives are also being explored. Immunomodulatory peptides, for instance, can influence the immune system by enhancing the activity of immune cells like CD4+ and CD8+ T-cells and modulating the balance of pro-inflammatory and anti-inflammatory cytokines. frontiersin.org While not directly quinoline-based, this research highlights the potential for complex molecules to fine-tune the immune response. Given that quinoline-based structures are being investigated for a wide range of biological activities, their potential to modulate immune function represents a promising avenue for future drug development. researchgate.netmdpi.com

Enzyme Inhibition Studies beyond CNS Targets

The inhibitory activity of this compound and its analogues is not confined to enzymes within the central nervous system. The versatile quinoline scaffold has been shown to interact with and inhibit a diverse range of enzymes involved in various cellular processes, indicating a broad therapeutic potential.

One significant area of research is the inhibition of DNA methyltransferases (DNMTs). DNA methylation is a crucial epigenetic modification, and its dysregulation is a common feature in diseases like cancer. nih.gov Non-nucleoside inhibitors are sought after to avoid the toxicities associated with cytidine-based drugs. Quinoline-based compounds, such as SGI-1027 and its analogues, have been identified as potent inhibitors of human DNMT1. nih.govnih.gov These compounds are thought to act as competitive inhibitors with respect to the DNA substrate. nih.gov Some of these analogues have been shown to intercalate into the minor groove of DNA, leading to a conformational change in the enzyme that prevents its catalytic activity. nih.gov

Beyond DNMTs, quinoline-based compounds have been found to inhibit other enzymes that interact with DNA, such as polymerases and base excision repair glycosylases. nih.gov This suggests a broader mechanism of action for some quinoline derivatives that involves direct interaction with DNA, thereby affecting multiple enzymatic processes that rely on DNA as a substrate.

Furthermore, quinoline derivatives have been investigated as inhibitors of cysteine proteases, such as cruzain and rhodesain, which are essential enzymes for the survival of parasites like Trypanosoma and Leishmania. researchgate.net Several 4-aminoquinoline (B48711) derivatives have shown inhibitory activity against these enzymes, with some compounds also demonstrating leishmanicidal activity. researchgate.net This dual activity highlights the potential for developing single compounds that can combat parasitic infections through multiple mechanisms.

Table 4: Non-CNS Enzyme Inhibition by Quinoline Analogues

| Compound/Analogue Class | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| Quinoline-based analogues (e.g., SGI-1027) | DNA Methyltransferase 1 (DNMT1) | Potent inhibition | nih.gov |

| 4-Aminoquinoline derivatives | Cysteine Proteases (cruzain, rhodesain) | IC50 values ranging from 23 to 123 µM | researchgate.net |

| Quinoline-based analogues | Polymerases, Base Excision Repair Glycosylases | Inhibition observed | nih.gov |

Other Biological Activities

Beyond specific enzyme inhibition, this compound and its analogues have been shown to possess a range of other important biological properties.

The quinoline scaffold has been utilized to develop novel agents against the human immunodeficiency virus (HIV). The HIV reverse transcriptase (RT) enzyme, which has both DNA polymerase and ribonuclease H (RNase H) functions, is a key target for antiretroviral therapy. researchgate.net

A series of non-diketo acid quinolinonyl derivatives were rationally designed to selectively inhibit the RNase H function of HIV-1 RT. researchgate.net These compounds were created to retain the metal-chelating properties of earlier dual inhibitors but with modifications to improve selectivity. researchgate.net Several of these derivatives were active against RNase H at micromolar concentrations, with the most active compounds showing IC₅₀ values of approximately 1.5 µM. researchgate.net

In a different approach, 45 alkylated derivatives of quinoline 2,4-diol were synthesized and tested for their anti-HIV potential in a human CD4+ T cell line. Thirteen of these derivatives showed more than 60% inhibition. One compound, in particular, was found to be more potent than the natural product lead molecule, with an IC₅₀ value of 2.35 µM and a favorable therapeutic index. Additionally, some 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been investigated for their potential to inhibit HIV integrase, another crucial viral enzyme.

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Quinoline derivatives have shown promise as antioxidant agents.

A series of 2-phenylquinolin-4(1H)-ones, which are structurally related to antioxidant flavonoids, displayed moderate to high antioxidant activity in various assays. These compounds were effective at reducing ferrous ions and diminishing the production of hydrogen peroxide and hydroxyl radicals. Similarly, 4-thio derivatives of quinoline have been reported to exhibit pronounced antiradical and antioxidant effects, suggesting they can act as preventive antioxidants.

More recently, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their biological activities. Two compounds from this series, 3g and 3h , displayed promising antioxidant activity at a concentration of 10 µM, with DPPH radical scavenging percentages of 70.6% and 73.5%, respectively, which were comparable to the standard antioxidant Trolox (77.6%).

The application of quinoline derivatives extends beyond medicine into agriculture as plant growth regulators. Specifically, certain analogues have been shown to stimulate rhizogenesis, the formation of roots.

Studies have investigated hybrid molecules of quinoline and acetic or propanoic acid as analogues of known growth stimulants. researchgate.netdnu.dp.ua Derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid demonstrated a high stimulating effect on root formation in vitro in explants of the pink rose (Rosa damascena). dnu.dp.ua Similarly, derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid were studied for their impact on rhizogenesis in Paulownia clones. researchgate.net The results showed these compounds had a significant stimulating effect on root development in vitro. researchgate.net For example, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was found to be a greater stimulator of rhizogenesis than its corresponding acid form. researchgate.net The auxin-like activity of certain quinoline derivatives has also been suggested, with some compounds stimulating the growth of ornamental plants like Rhododendron. scispace.com Quinclorac, a quinoline-2-carboxylate, is a known selective auxin herbicide, further establishing the role of the quinoline structure in modulating plant phytohormonal systems. medicine.dp.ua

Mechanistic Elucidation of Quinolin 4 Ylmethanol Bioactivity

Molecular Target Identification and Validation Approaches

The initial step in understanding the bioactivity of a compound is to identify its molecular targets. For quinolin-4-ylmethanol and its analogs, research has pointed towards interactions with fundamental cellular components like DNA and enzymes, as well as potential binding to cellular receptors.

The quinoline (B57606) scaffold is a well-established pharmacophore known to interact with DNA and associated enzymes, leading to interference with DNA replication and transcription. While direct binding studies on this compound are not extensively documented in the reviewed literature, the broader class of quinolones is known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. oregonstate.edusci-hub.se These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to double-strand DNA breaks and ultimately cell death. oregonstate.edusci-hub.se

The mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which acts as a roadblock for the DNA replication machinery. sci-hub.se Some quinolones have been shown to intercalate into the DNA at the cleavage site. frontiersin.org The interaction of this compound and its derivatives with enzymes like DNA gyrase suggests a potential antibacterial application by disrupting bacterial DNA replication. The inhibitory activity of various quinolone derivatives against these enzymes has been quantified, as illustrated in the table below.

Table 1: Inhibitory Activity of Quinolone Derivatives against DNA Topoisomerases

| Compound | Target Enzyme | IC₅₀ (µg/mL) |

|---|---|---|

| Sitafloxacin | E. faecalis DNA gyrase | 1.38 |

| Sitafloxacin | E. faecalis Topoisomerase IV | 1.42 |

| Levofloxacin | E. faecalis DNA gyrase | 28.1 |

| Levofloxacin | E. faecalis Topoisomerase IV | 8.49 |

| Ciprofloxacin | E. faecalis DNA gyrase | 27.8 |

| Ciprofloxacin | E. faecalis Topoisomerase IV | 9.30 |

| Gatifloxacin | E. faecalis DNA gyrase | 5.60 |

| Gatifloxacin | E. faecalis Topoisomerase IV | 4.24 |

Data sourced from a study on the inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis. nih.gov

Beyond DNA-interacting enzymes, this compound derivatives have been shown to interact with the active sites of other key enzymes, indicating a broader range of biological activities. A notable example is the interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. ulisboa.ptnih.gov The binding affinity of a (5-Ethyl-1-aza-bicyclo[2.2.2]oct-2-yl)-quinolin-4-yl-methanol derivative for human CYP2D6 has been quantified, demonstrating direct interaction. bindingdb.org

Furthermore, studies on quinoline-4-carboxamide analogs have explored their binding to the active site of CYP2C9, where the nitrogen atom of the quinoline ring can coordinate with the heme iron. nih.govresearchgate.net Other research has identified certain 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives, synthesized from a (quinolin-4-yl)methanol intermediate, as selective inhibitors of cyclooxygenase-2 (COX-2). brieflands.com

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| (5-Ethyl-1-aza-bicyclo[2.2.2]oct-2-yl)-quinolin-4-yl-methanol | Human Cytochrome P450 2D6 | 2.80 µM |

| (5-Ethyl-1-aza-bicyclo[2.2.2]oct-2-yl)-quinolin-4-yl-methanol | Human Cytochrome P450 2D6 | 3.20 µM |

Data for CYP2D6 inhibition is from studies on the inhibition of 1'-hydroxybufuralol (B194460) formation by human liver microsomes. bindingdb.org

The interaction of this compound and its derivatives with cellular receptors presents another avenue for their bioactivity. A patent has described certain quinolin-4-yl derivatives as selective N-methyl-D-aspartate (NMDA) receptor subtype blockers. google.com The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. Antagonism at the NMDA receptor glycine (B1666218) site by a quinolone derivative has been demonstrated. nih.gov While the specific binding profile of this compound itself to a range of cellular receptors is not detailed in the available literature, the findings for its derivatives suggest that this chemical scaffold can be adapted to interact with specific receptor subtypes. For instance, derivatives of 1H-imidazo[4,5-c]quinoline have been identified as allosteric modulators of the A3 adenosine (B11128) receptor, a G-protein coupled receptor (GPCR). nih.gov

Cellular Pathway Modulation Studies

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events that modulate key cellular pathways, such as those controlling programmed cell death (apoptosis) and cell division (cell cycle).

Several studies on quinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells. This programmed cell death is often mediated by a family of proteases called caspases. For example, a novel synthetic quinolinone derivative, AJ-374, was found to induce apoptosis in HL-60 human leukemia cells through the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, culminating in the activation of the executioner caspase-3. nih.gov Similarly, the quinoline derivative 2-phenyl-4-quinolone (YT-1) was shown to induce apoptosis in U937 leukemia cells by disrupting the mitochondrial membrane potential and altering the levels of Bcl-2 family proteins, leading to an intrinsic apoptotic mechanism. nih.gov

A hallmark of caspase-dependent apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3. nih.gov This event is often used as a marker for apoptosis. While specific data for this compound is limited, the general mechanism for related compounds is illustrated below.

Table 3: Induction of Apoptotic Markers by Quinolone Derivatives

| Compound | Cell Line | Effect |

|---|---|---|

| 2-phenyl-4-quinolone (YT-1) | U937 | Increased Bax and Bak protein levels |

| 2-phenyl-4-quinolone (YT-1) | U937 | Decreased Bcl-2 and Bid protein levels |

| AJ-374 | HL-60 | Activation of caspase-8, -9, and -3 |

| AJ-374 | HL-60 | Increased FAS protein level |

Data is a summary of findings from studies on YT-1 and AJ-374. nih.govnih.gov

In addition to inducing apoptosis, quinoline derivatives have been found to interfere with the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Some quinoline-based compounds have been shown to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.

For example, 2-phenyl-4-quinolone (YT-1) was found to induce G2/M phase arrest in U937 leukemia cells. nih.gov Similarly, certain quinoxaline (B1680401) 1,4-dioxide derivatives, which share structural similarities with quinolones, have been shown to block cells at the G2/M phase, an effect associated with the inhibition of cyclin B expression. researchgate.net The ability of some quinazolines, which also contain a related bicyclic heteroaromatic system, to act as cyclin-dependent kinase (CDK) inhibitors further supports the notion that quinoline-based structures can modulate the cell cycle. cuni.cz

Table 4: Effect of a Quinolone Derivative on Cell Cycle Distribution

| Treatment | Cell Line | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

|---|---|---|---|---|

| Control | U937 | 45.3 | 38.1 | 16.6 |

| YT-1 (2 µg/mL) | U937 | 28.7 | 25.4 | 45.9 |

Data represents the effect of 2-phenyl-4-quinolone (YT-1) on the cell cycle distribution of U937 cells after 24 hours of treatment, as determined by flow cytometry. nih.gov

Signaling Pathway Interference (e.g., PI3K/mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell proliferation, growth, survival, and metabolism. mdpi.com Its deregulation is a common feature in various cancers, making it a prime target for therapeutic intervention. mdpi.comnih.gov The quinoline scaffold, the core structure of this compound, is a common feature in a number of potent inhibitors of this pathway. frontiersin.org

Research has led to the discovery of several quinoline derivatives that function as dual PI3K/mTOR inhibitors, which can overcome the feedback loops often observed when only mTOR is inhibited. frontiersin.org For instance, Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a widely studied oral PI3K/mTOR inhibitor that shows activity against all four class I PI3K isoforms and mTOR. frontiersin.org Another example, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM. nih.gov Mechanistic studies revealed that PQQ acts as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR-p70S6K signaling cascade in human leukemia cells and inducing apoptosis. nih.gov

The development of these inhibitors often involves modifying the quinoline core. For example, Apitolisib (GDC-0980) was developed by replacing the indazole group of a parent compound with 2-aminopyrimidine, highlighting the modularity of the quinoline scaffold in designing specific and effective inhibitors. frontiersin.org

| Compound | Core Structure | Target(s) | Reported Activity/Significance |

|---|---|---|---|

| Dactolisib (NVP-BEZ235) | Imidazo[4,5-c]quinoline | PI3K/mTOR | Inhibits all four class I PI3K paralogues and mTOR. frontiersin.org |

| Apitolisib (GDC-0980) | Quinoline | Class I PI3K/mTOR | Effective and selective inhibitor derived from a pictillisib template. frontiersin.org |

| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | Quinoline | mTOR (mTORC1/mTORC2) | Potent mTOR inhibitor (IC50 = 64 nM) that disrupts the PI3K-Akt-mTOR cascade. nih.gov |

Ion Channel Modulation Mechanisms

Ion channels, which are transmembrane proteins that allow the passage of specific ions, are fundamental to cellular function, particularly in excitable cells. japsonline.com The modulation of their activity presents a key mechanism for the bioactivity of many compounds. japsonline.com Alkaloids, a diverse group of phytochemicals that includes quinoline derivatives, can modulate the function of ion channels. frontiersin.org

One of the primary indirect mechanisms by which these compounds affect ion channels is by altering the physical properties of the surrounding lipid bilayer. The adsorption of alkaloids into the cell membrane can change its physical state, including lipid packing, stiffness, and, notably, the membrane dipole potential. This alteration of the lipid host environment, in turn, affects the function of embedded proteins like ion channels. frontiersin.org

For example, studies on various alkaloids have shown that they can significantly alter the electrical potential within the membrane. This change in the transmembrane distribution of electrical potential can dramatically affect the conductance and lifetime of ion channels. For the gramicidin (B1672133) A (GrA) channel, a decrease in the dipole potential has been shown to increase its lifetime. Conversely, for the channels formed by the lipopeptide syringomycin (B1172496) E (SyrE), a reduction in dipole potential leads to a sharp decrease in the pore duration. frontiersin.org Quinoline-containing alkaloids participate in this type of membrane-mediated modulation, influencing ion channel function by disturbing the lipid host rather than by direct binding to the channel protein itself. frontiersin.org

| Alkaloid Class/Example | Effect on Membrane | Resulting Ion Channel Modulation |

|---|---|---|

| Benzylamines (e.g., Capsaicin) | Disorders lipid packing, significantly decreases membrane dipole potential. frontiersin.org | Increases conductance and lifetime of gramicidin A channels; decreases lifetime of syringomycin E pores. frontiersin.org |

| Piperine (Black Pepper Alkaloid) | Disorders lipid packing, reduces dipole potential. frontiersin.org | Decreases lifetime of syringomycin E pores. frontiersin.org |

| Quinoline Derivatives | Alter physical characteristics of the lipid bilayer. frontiersin.org | Regulate ion channel function by disturbing the lipid host. frontiersin.org |

Mechanistic Investigations of Synthetic Reactions

The quinoline motif is not only a pharmacologically important scaffold but also a versatile participant in modern synthetic reactions. Understanding the mechanisms of these reactions is crucial for developing novel and efficient ways to construct complex molecules.

The spin-center shift (SCS) is a radical process involving a 1,2-radical translocation accompanied by the elimination of an adjacent leaving group. nih.gov This mechanism, observed in critical biological processes like DNA biosynthesis, has been harnessed in synthetic chemistry to activate otherwise unreactive groups, such as alcohols. nih.govprinceton.edu

This compound has been successfully employed as an alkylating agent in a reaction that proceeds via an SCS mechanism. princeton.edu In a dual photoredox and organocatalysis system, an enantioselective α-benzylation of aldehydes was achieved using benzylic alcohols as the alkylating agents. The mechanism engages the alcohol through an SCS event, which facilitates the cleavage of the C–O bond, and the resulting benzylic radical is then captured by a catalytically generated enamine. princeton.edu

Specifically, 4-(hydroxymethyl)quinoline (this compound) and its derivatives have proven to be competent alkylating agents in this transformation, furnishing the desired products in high yields and with excellent enantioselectivity. princeton.edu This demonstrates the capacity of the quinoline system to facilitate the requisite spin-center shift, enabling the use of alcohols as effective electrophiles. princeton.edu

| Alcohol Substrate (Quinoline Derivative) | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|

| 4-(Hydroxymethyl)quinoline | 83% princeton.edu | 96% princeton.edu |

| 2-Methyl-4-(hydroxymethyl)quinoline | 75% princeton.edu | 98% princeton.edu |

| 6-Fluoro-4-(hydroxymethyl)quinoline | 70% princeton.edu | 97% princeton.edu |

| 6-Bromo-4-(hydroxymethyl)quinoline | 60% princeton.edu | 99% princeton.edu |

| 7-Chloro-4-(hydroxymethyl)quinoline | 76% princeton.edu | 99% princeton.edu |

Manganese-Catalyzed Synthesis of Quinolines